3-Azidopropanoic acid
Overview
Description
3-Azidopropanoic acid: is an organic compound with the molecular formula C3H5N3O2 . It contains an azide group (-N3) and a carboxylic acid group (-COOH). This compound is known for its reactivity, particularly in click chemistry, where it can form stable triazole rings through cycloaddition reactions with alkynes .
Mechanism of Action
Target of Action
3-Azidopropanoic acid is a versatile building block in the field of bioconjugation . Its primary targets are compounds containing alkyne groups . The terminal azide group of this compound can react with these alkyne groups, forming a stable triazole ring .
Mode of Action
The interaction of this compound with its targets involves a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This reaction allows the azide group of this compound to conjugate with alkyne groups, forming a stable triazole ring . Additionally, the terminal carboxylic acid group of this compound can react with primary amine groups in the presence of activators such as EDC or HATU, forming stable amide bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of stable triazole rings and amide bonds . These reactions can lead to the synthesis of new compounds and the modification of existing ones, enabling a wide range of bioconjugation strategies .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, thf, chloroform, and dichloromethane suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the formation of stable triazole rings and amide bonds . This enables the synthesis of new compounds and the modification of existing ones, which can be used in various applications such as crosslinking, synthesis of chemical probes, and other bioconjugation strategies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper (I) is necessary for the cycloaddition reaction . Additionally, the presence of activators such as EDC or HATU is required for the formation of amide bonds
Biochemical Analysis
Biochemical Properties
3-Azidopropanoic acid plays a significant role in biochemical reactions due to its reactive azide group. This group can undergo copper-catalyzed click chemistry reactions with alkyne-containing compounds, forming stable triazole linkages. Additionally, the carboxylic acid group of this compound can react with primary amine groups in the presence of activators such as EDC or DCC, resulting in the formation of stable amide bonds . These properties make this compound a valuable tool for crosslinking proteins, synthesizing chemical probes, and other bioconjugation strategies.
Cellular Effects
This compound influences various cellular processes through its interactions with biomolecules. It can affect cell signaling pathways by modifying proteins involved in these pathways through click chemistry reactions. Additionally, this compound can impact gene expression by forming conjugates with DNA or RNA molecules, potentially altering their function and stability . The compound’s ability to form stable amide bonds with proteins can also influence cellular metabolism by modifying enzyme activity and protein-protein interactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and chemical modifications. The azide group of this compound can form covalent bonds with alkyne-containing biomolecules via copper-catalyzed click chemistry, resulting in the formation of triazole linkages . This reaction is highly specific and efficient, allowing for precise modification of target molecules. Additionally, the carboxylic acid group of this compound can react with primary amine groups on proteins, forming stable amide bonds that can alter protein function and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and gene expression . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its carboxylic acid group, leading to the formation of metabolites that can participate in further biochemical reactions . Additionally, this compound can influence metabolic flux by modifying key enzymes involved in metabolic pathways, potentially altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters that recognize its carboxylic acid group . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments . These interactions can influence the compound’s accumulation and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals on proteins . Additionally, post-translational modifications of this compound can affect its activity and function within the cell . These modifications can include the formation of stable amide bonds with proteins, which can alter the compound’s localization and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidopropanoic acid can be synthesized through various methods. One common approach involves the reaction of 3-bromopropanoic acid with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential hazards associated with azide compounds .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: 3-Azidopropanoic acid undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions.
Coupling Agents: EDC, DIC, and other carbodiimides for amide bond formation.
Major Products:
1,2,3-Triazoles: Formed through click chemistry.
Scientific Research Applications
Chemistry: 3-Azidopropanoic acid is a versatile building block in organic synthesis. It is used in the preparation of various heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes. This allows for the study of protein interactions, cellular processes, and molecular dynamics .
Medicine: The compound’s ability to form stable triazole rings through click chemistry makes it valuable in drug discovery and development. It is used to create drug conjugates and targeted delivery systems .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Comparison with Similar Compounds
3-Azidopropionic acid: Another name for 3-azidopropanoic acid.
Azidoacetic acid: Contains an azide group and a carboxylic acid group but with a shorter carbon chain.
4-Azidobutanoic acid: Similar structure but with an additional carbon in the chain.
Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between reactivity and stability. Its structure allows for efficient participation in click chemistry and other reactions, making it a preferred choice in various applications .
Properties
IUPAC Name |
3-azidopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-5-2-1-3(7)8/h1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPVUXAMZQBALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171759 | |
Record name | Azidopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18523-47-2 | |
Record name | 3-Azidopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18523-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azidopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azidopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AZIDOPROPANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZIDOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXM5HY6VUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-azidopropanoic acid interact with carbodiimides, and what are the downstream effects?
A1: this compound reacts with carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide), through a unique mechanism. Instead of the expected amide formation, the reaction leads to the formation of a six-membered ring intermediate. [, ] This intermediate acts as a versatile precursor for synthesizing various aza-heterocycles, including mono-, bi-, and tricyclic compounds. [, ] The azide group in this compound acts as a "pseudo leaving group" in this process.
Q2: What makes this reaction pathway with this compound significant in organic synthesis?
A2: This reaction pathway is significant because it offers a one-step method for synthesizing diverse aza-heterocycles. [, ] Traditional methods often involve multiple steps and harsh reaction conditions. This new approach, utilizing the unique reactivity of this compound with carbodiimides, provides a more efficient and potentially milder route to these important chemical structures.
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